

# An In-depth Technical Guide to 3-iodo-6-nitro-1H-indazole

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## Compound of Interest

Compound Name: 3-Iodo-6-nitro-1H-indazole

Cat. No.: B1314062

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## Abstract

This technical guide provides a comprehensive overview of **3-iodo-6-nitro-1H-indazole**, a key heterocyclic compound with significant applications in medicinal chemistry and material science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

## Chemical Identity and Properties

**3-iodo-6-nitro-1H-indazole** is a substituted indazole featuring an iodine atom at the 3-position and a nitro group at the 6-position of the indazole core. This unique substitution pattern makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of **3-iodo-6-nitro-1H-indazole**

Property	Value	Source
CAS Number	70315-70-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	289.03 g/mol	[1]
Appearance	Solid (form)	
Storage Temperature	0-8°C	[1]

Note: Detailed experimental data on properties like melting point, boiling point, and solubility for **3-iodo-6-nitro-1H-indazole** are not readily available in public literature. The provided information is based on data from chemical suppliers and databases.

## Synthesis and Experimental Protocols

The synthesis of **3-iodo-6-nitro-1H-indazole** can be achieved through the iodination of 6-nitroindazole. The following protocol is a representative method.

### Synthesis of 3-iodo-6-nitro-1H-indazole

This procedure involves the direct iodination of 6-nitroindazole in the presence of a base.

Materials:

- 6-nitroindazole
- Iodine (I<sub>2</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or other suitable base
- N,N-Dimethylformamide (DMF)
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Standard laboratory glassware for organic synthesis

Procedure:

- In a reaction flask, dissolve 6-nitroindazole in DMF.
- Add the base (e.g., potassium carbonate) to the solution and stir.
- Slowly add a solution of iodine in DMF to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench unreacted iodine.
- The product may precipitate from the solution. If so, collect the solid by filtration, wash it with water, and dry it.
- If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- The crude product can be further purified by column chromatography on silica gel.

This protocol is a general guideline, and optimization of reaction conditions may be necessary to achieve higher yields and purity.

## Applications in Research and Development

**3-iodo-6-nitro-1H-indazole** is a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical industry.

### Intermediate for Kinase Inhibitors

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors.<sup>[2][3][4]</sup> Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The iodine atom at the C-3 position of **3-iodo-6-nitro-1H-indazole** serves as a convenient "handle" for introducing various substituents through cross-coupling reactions like the Suzuki or Heck reactions.<sup>[5]</sup> This allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity

against specific kinases in pathways such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancer.[4]

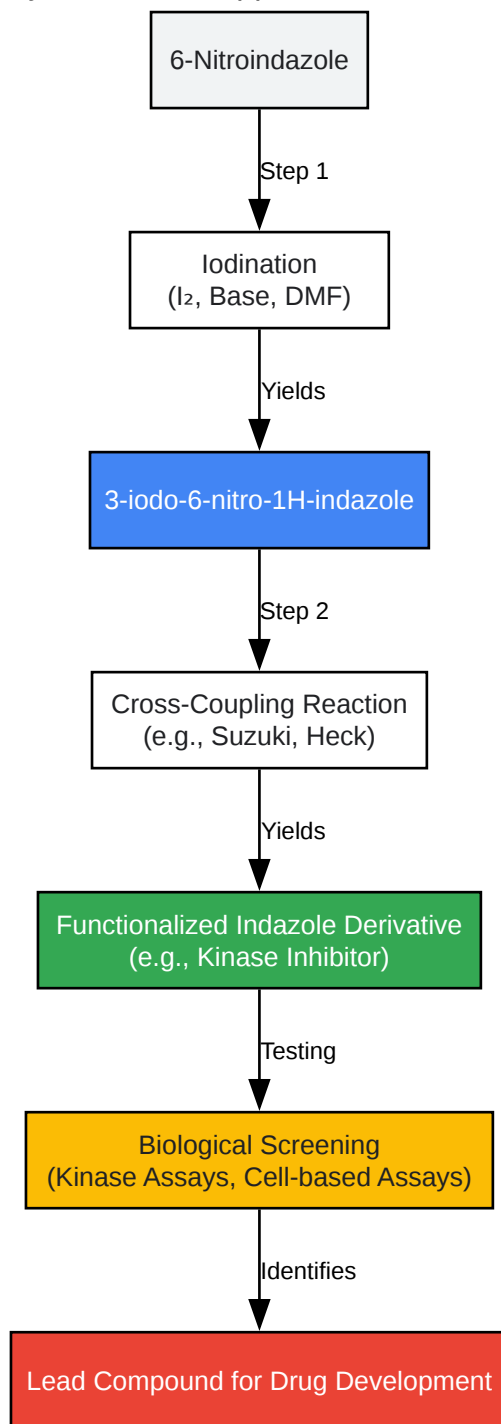
## Material Science

Due to its electronic properties, **3-iodo-6-nitro-1H-indazole** and its derivatives are also explored in the field of material science for the development of advanced materials.[1]

## Signaling Pathway and Experimental Workflow

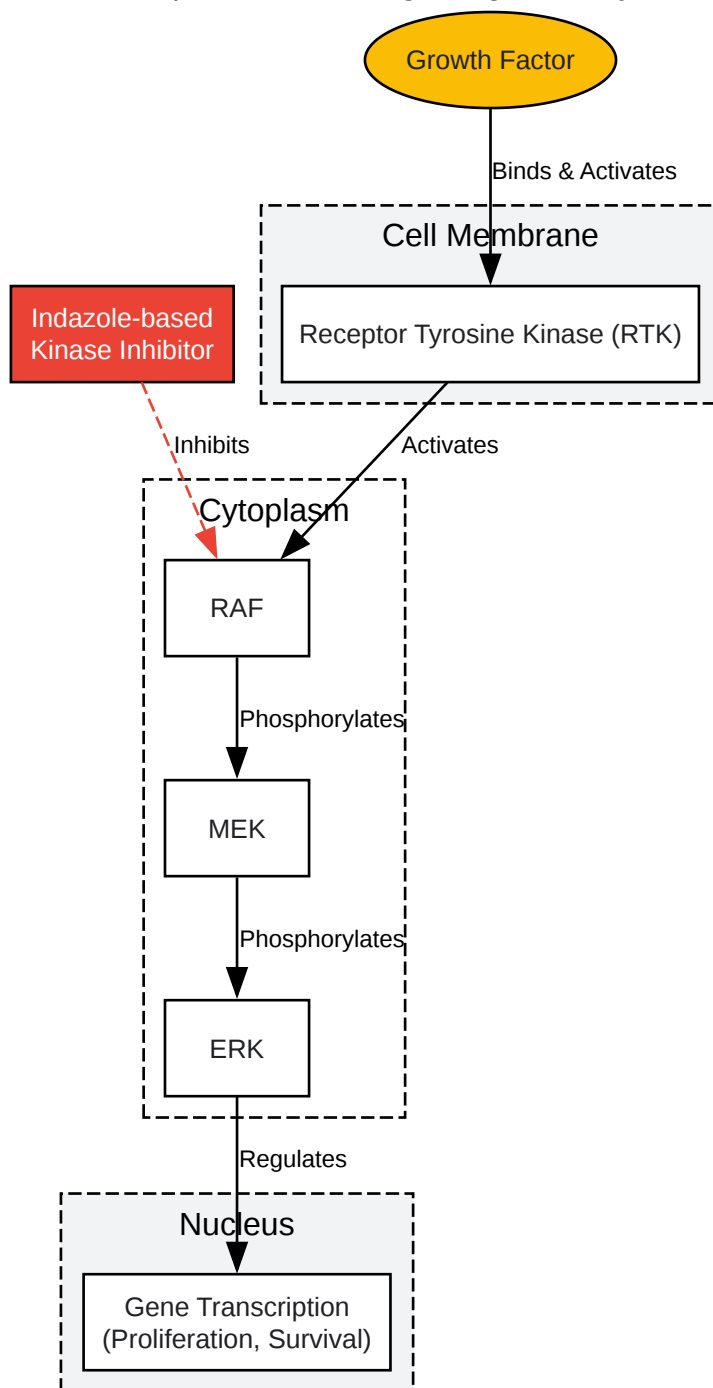
The primary utility of **3-iodo-6-nitro-1H-indazole** is as a starting material for the synthesis of kinase inhibitors. The following diagrams illustrate a general workflow for its use in this context and a simplified representation of a kinase signaling pathway that its derivatives might target.

## Synthesis and Application Workflow

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Caption: Synthetic and screening workflow for developing kinase inhibitors from **3-iodo-6-nitro-1H-indazole**.

## Simplified Kinase Signaling Pathway

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Caption: A simplified RAF-MEK-ERK signaling pathway, a potential target for inhibitors derived from **3-iodo-6-nitro-1H-indazole**.

## Safety and Handling

**3-iodo-6-nitro-1H-indazole** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as Acute Toxicity, Oral, Category 4. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-iodo-6-nitro-1H-indazole** is a strategically important building block in modern drug discovery and material science. Its versatile chemical nature, particularly the presence of a reactive iodine atom, allows for the efficient synthesis of diverse molecular libraries. While the compound itself may not possess significant biological activity, its role as a key intermediate in the creation of potent kinase inhibitors underscores its value to the scientific community. Further research into the properties and applications of this and related indazole derivatives is likely to yield novel therapeutic agents and advanced materials.

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